molecular formula C10H23O7Si2 B12562392 CID 78061215

CID 78061215

Cat. No.: B12562392
M. Wt: 311.46 g/mol
InChI Key: AXPNULVMMHQOEV-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C10H23O7Si2

Molecular Weight

311.46 g/mol

InChI

InChI=1S/C10H23O7Si2/c1-11-18(12-2)17-19(13-3,14-4)7-5-6-15-8-10-9-16-10/h10H,5-9H2,1-4H3

InChI Key

AXPNULVMMHQOEV-UHFFFAOYSA-N

Canonical SMILES

CO[Si](OC)O[Si](CCCOCC1CO1)(OC)OC

Origin of Product

United States

Preparation Methods

The preparation methods for CID 78061215 involve specific synthetic routes and reaction conditions. These methods typically include the proportional addition of raw materials into a mixer, followed by uniform stirring to obtain a mixture. The mixture is then added to a reaction kettle, where it undergoes mixing, reacting, extruding, and granulating . Industrial production methods may vary, but they generally follow similar principles to ensure the consistent quality and yield of the compound.

Chemical Reactions Analysis

Chemical Reaction Data Gaps

None of the indexed sources ( ) describe reactions involving CID 78061215 or CID 78062518. Key observations:

  • PubChem Data Limitations : The entry for CID 78062518 ( ) lacks experimental or computed reaction pathways, focusing instead on structural and physicochemical properties (e.g., hydrogen bond acceptor count: 0, rotatable bonds: 0).

  • Regulatory and Industrial Databases : EPA CDR lists ( , , ) and the EURL-FCM database ( ) include halogenated organophosphates, carbocycles, and other industrial compounds but no matches for the queried CID.

  • Research Articles : Studies on electrochemical reactions ( ) and indole derivatives ( ) do not mention silicon-containing bicyclic compounds.

Structural Analogues and Reaction Predictions

While direct data is absent, the structure of CID 78062518 suggests potential reactivity:

  • Silicon-Carbon Bonds : Likely susceptible to hydrolysis or electrophilic substitution due to the silicon atom’s electrophilicity.

  • Bicyclic Framework : Strain in the bicyclic system may facilitate ring-opening reactions under acidic or basic conditions.

Hypothetical Reaction Pathways:

Reaction TypeConditionsExpected Products
HydrolysisAqueous acid or baseSilanol derivatives
Electrophilic Aromatic SubstitutionHNO₃/H₂SO₄ (nitration)Nitrated bicyclic silane
OxidationO₂ or peroxidesSiloxane or SiO₂ formation

Recommendations for Further Research

  • Verify CID Accuracy : Confirm the correct identifier (e.g., this compound vs. 78062518).

  • Experimental Studies : Synthesize the compound and characterize its reactivity with:

    • Nucleophiles (e.g., Grignard reagents)

    • Thermal Stability Tests

  • Computational Modeling : Use DFT calculations to predict reaction mechanisms and transition states.

Limitations of Current Data

No peer-reviewed studies, patents, or regulatory documents specifically address this compound. Reliable sources such as PubChem, ACS publications, and EPA databases were prioritized, but no actionable data was identified.

Scientific Research Applications

CID 78061215 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it may be used to investigate cellular processes and molecular interactions. In medicine, the compound could be explored for its potential therapeutic effects. Additionally, it has industrial applications, such as in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of CID 78061215 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which may include enzymes, receptors, or other proteins. This binding can modulate the activity of the targets, leading to various biological effects. The exact molecular pathways involved depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Limitations in Evidence

Key observations include:

  • , and 17 reference other PubChem CIDs (e.g., CID 101283546 for oscillatoxin D, CID 72326 for betulin) but lack data for CID 78061215 .


Framework for Comparative Analysis

While this compound is absent from the evidence, the methodology for comparing similar compounds can be inferred from existing examples:

Table 1: Example Comparative Framework (Based on and )

Parameter This compound Betulin (CID 72326) Oscillatoxin D (CID 101283546)
Molecular Formula Not provided C₃₀H₅₀O₂ C₃₂H₄₈O₈
Molecular Weight Not provided 442.7 g/mol 584.7 g/mol
Biological Role Not provided Antiviral, anti-inflammatory Cytotoxic, algal toxin
Structural Features Not provided Pentacyclic triterpenoid Macrocyclic polyketide
Key References N/A

Recommendations for Future Research

To fulfill the user’s request, the following steps are necessary:

Access Specialized Databases : Use PubChem, SciFinder, or Reaxys to retrieve structural, spectral, and bioactivity data for CID 78061212.

Identify Analogs : Apply cheminformatics tools (e.g., Tanimoto similarity, substructure searches) to find structurally or functionally similar compounds.

Comparative Metrics : Compare physicochemical properties (logP, solubility), biological activities (IC₅₀, binding affinity), and synthetic pathways.

Q & A

Q. How to validate novel mechanisms of action proposed for this compound?

  • Methodological Answer :
  • Employ genetic knockdown/knockout models to confirm target dependency.
  • Use isothermal titration calorimetry (ITC) for binding affinity measurements.
  • Cross-validate with orthogonal assays (e.g., SPR, fluorescence polarization) .

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